2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride
Description
2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride (CAS: 1609409-15-5) is a bicyclic spiro compound with a molecular formula of C₉H₁₈Cl₂N₂O and a molecular weight of 241.16 g/mol . It is widely used in pharmaceutical research as a molecular building block due to its rigid spirocyclic structure, which enhances binding specificity to biological targets. The compound is provided as a dihydrochloride salt to improve solubility and stability, with a purity >98% . Recommended storage conditions include -80°C (6-month stability) or -20°C (1-month stability), with solubility optimization via heating and sonication .
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecan-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;;/h10H,1-7H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBULIKCPAXPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)NC2)CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Spirocyclic Diamine Derivatives
Spirocyclic compounds like 2,8-diazaspiro[5.5]undecan-3-one are typically synthesized through cyclization reactions involving diamines and carbonyl-containing precursors. The dihydrochloride salt forms via protonation of the free base using hydrochloric acid. Key steps include:
- Nitroalkane Cyclization : Formation of a nitro-substituted intermediate.
- Catalytic Hydrogenation : Reduction of the nitro group to an amine.
- Ring-Closing Reaction : Intramolecular cyclization to form the spiro framework.
A representative pathway, adapted from CN112094241A, involves three stages optimized for yield and purity.
Stepwise Synthesis and Reaction Optimization
Nitroalkane Intermediate Synthesis
The first step involves condensing cyclohexanone with nitromethane in the presence of aqueous ammonia at low temperatures (−10°C to 5°C):
$$
\text{Cyclohexanone} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_3, -10^\circ\text{C}} \text{1-Nitromethylcyclohexylamine}
$$
Excess hydrochloric acid is added to precipitate 1-nitromethylcyclohexylamine hydrochloride, achieving >90% conversion.
Critical Parameters:
- Temperature Control : Sub-zero conditions prevent side reactions.
- Solvent System : Aqueous ammonia facilitates solubility while minimizing byproducts.
Catalytic Hydrogenation to Diamine Dihydrochloride
The nitro intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 0.1–0.4 MPa H₂ at 20–60°C:
$$
\text{1-Nitromethylcyclohexylamine hydrochloride} \xrightarrow{\text{Pd/C, H}_2} \text{1-Aminomethylcyclohexylamine dihydrochloride}
$$
This step achieves 85–95% yield, with residual catalyst removed via filtration.
Optimization Insights:
Ring-Closing Reaction with Halogenated Acetyl Halides
The dihydrochloride salt is treated with a halogenated acetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of inorganic bases:
- Deprotonation : Sodium hydroxide (2.2 equiv) dissociates the dihydrochloride salt.
- Acylation : Chloroacetyl chloride (1.2 equiv) reacts with the free amine at 0–5°C.
- Cyclization : Heating to 80°C induces intramolecular nucleophilic attack, forming the spiro ring.
$$
\text{1-Aminomethylcyclohexylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, NaHCO}3} \text{2,8-Diazaspiro[5.5]undecan-3-one}
$$
The crude product is purified via solvent extraction (ethyl acetate) and recrystallization (dichloromethane/n-heptane), yielding 67–81%.
Comparative Analysis of Halogenated Reagents
| Halogenated Reagent | Base System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Chloroacetyl chloride | NaOH/NaHCO₃ | 0–80 | 67 | 99.4 |
| Bromoacetyl bromide | KOH/KHCO₃ | -5–80 | 81 | 99.6 |
| Chloroacetyl chloride | KOH/NaHCO₃ | 0–60 | 73 | 99.1 |
Key Findings :
Mechanistic Insights into Spirocyclization
The ring-closing step proceeds via a nucleophilic acyl substitution mechanism:
- Acylation : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond.
- Deprotonation : Sodium bicarbonate neutralizes HCl, shifting equilibrium toward product formation.
- Intramolecular Cyclization : The secondary amine attacks the adjacent carbon, eliminating HCl and forming the spiro structure.
$$
\text{Amine} + \text{RCOCl} \rightarrow \text{Amide intermediate} \xrightarrow{\Delta} \text{Spirocycle} + \text{HCl}
$$
Industrial-Scale Process Considerations
Solvent Selection
Alternative Synthetic Routes
Reductive Amination
A literature method for analogous spirocycles employs reductive amination of ketones with diamines under H₂ pressure:
$$
\text{Cyclohexanone} + \text{Diamine} \xrightarrow{\text{NaBH}_4} \text{Spirocycle}
$$
While less common for 2,8-diazaspiro derivatives, this approach avoids nitro intermediates but faces challenges in regioselectivity.
Microwave-Assisted Synthesis
Accelerated cyclization using microwave irradiation (100°C, 30 min) has been reported for related spiro compounds, reducing reaction time by 70%. However, scalability remains unproven.
Analytical Characterization
Spectroscopic Data
Crystallography
X-ray diffraction confirms the spiro junction geometry, with bond angles of 109.5° at the quaternary carbon.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound . Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Frameworks
Spiro compounds are differentiated by ring size, substituents, and heteroatom composition. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activity
- Therapeutic Potential: Patent data () highlights triazaspiro[5.5]undecane derivatives as chemokine receptor antagonists, indicating that increasing nitrogen atoms (e.g., triaza vs. diaza) may enhance anti-inflammatory activity .
Solubility and Stability
- Salt Forms : Dihydrochloride salts (e.g., target compound) improve aqueous solubility compared to hydrochloride or freebase forms. For example, 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (CAS: 1181265-43-9) has a molecular weight of 204.70 but lacks detailed solubility data .
- Substituent Effects : Fluorobenzyl or methyl groups (Table 1) increase molecular weight and alter logP values, impacting membrane permeability .
Key Differences and Implications
Heteroatoms : Replacement of nitrogen with oxygen (e.g., 1-oxa-4,8-diaza-spiro[5.5]undec-4-yl) reduces basicity, affecting solubility and receptor interactions .
Salt Forms : Dihydrochloride salts enhance stability but may require specific storage conditions (-80°C) to prevent degradation .
Biological Activity
2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride is a spirocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the empirical formula and a molecular weight of 241.16 g/mol. Its unique spiro structure, which includes two nitrogen atoms and a ketone functional group, contributes to its biological activity by allowing it to interact with various molecular targets.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, which can modulate their activity. The spirocyclic structure enables the compound to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that compounds with similar diazaspiro structures can inhibit the growth of various cancer cell lines and possess antibacterial properties against certain pathogens .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may have neuropharmacological effects, potentially influencing neurotransmitter systems. For instance, related diazaspiro compounds have been studied for their antagonistic effects on neuropeptide Y (NPY) receptors, which are implicated in obesity and metabolic disorders .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of a series of diazaspiro compounds on human cancer cell lines. Results indicated that certain derivatives of diazaspiro compounds demonstrated IC50 values below 10 µM against breast and colon cancer cells, suggesting significant potential for therapeutic use .
- Neuropeptide Y Antagonism : In another investigation, compounds similar to this compound were tested for their ability to inhibit NPY receptor activity in vitro. The findings revealed that these compounds could effectively reduce NPY-mediated signaling pathways associated with obesity .
Comparative Analysis with Similar Compounds
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting metabolic disorders and cancers.
- Biochemical Research : Used in studies investigating enzyme interactions and receptor binding affinities.
- Material Science : Investigated for its utility in creating novel materials with unique properties due to its distinct chemical structure .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use a 400 MHz spectrometer with deuterated solvents (e.g., CDCl₃) and parameters such as zg30 pulse sequences, 16 scans, and a relaxation delay of 1.0000 sec to resolve spirocyclic proton environments .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ electron ionization (EI) at 70 eV for fragmentation patterns, with a column temperature of 298.1 K to ensure volatile compound separation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas using exact mass measurements (e.g., 226.1065854 Da for related diazaspiro compounds) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to avoid inhalation or skin contact .
- Avoid dust formation; store in sealed containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .
- Follow institutional guidelines for waste disposal, as diazaspiro compounds may require neutralization before disposal .
Q. What synthetic routes are documented for this compound?
- Methodological Answer :
- Multi-Step Organic Synthesis : Start with spirocyclic ketone precursors, followed by diamine functionalization and hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
- Process Optimization : Utilize contract manufacturing facilities with expertise in spirocyclic intermediates to scale reactions while maintaining >97% purity (validated by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer :
- Deuterated Solvent Selection : Use DMSO-d₆ or CD₃OD to improve solubility and reduce signal broadening in polar spirocyclic structures .
- Variable Temperature NMR : Adjust temperatures (e.g., 298–323 K) to distinguish overlapping proton signals in rigid spiro frameworks .
- 2D NMR Techniques : Apply HSQC and HMBC to assign quaternary carbons and verify intramolecular hydrogen bonding .
Q. What strategies improve yields in multi-step synthesis?
- Methodological Answer :
- Intermediate Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) after each step to remove byproducts .
- Catalytic Optimization : Screen Pd/C or Raney Ni for reductive amination steps to enhance stereochemical control .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. What biological activities are associated with diazaspiro compounds?
- Methodological Answer :
- Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., AMC-linked peptides) at 10–100 µM concentrations .
- Receptor Modulation : Conduct radioligand binding assays (e.g., for GPCRs) with tritiated markers to measure IC₅₀ values .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can purity and batch consistency be ensured during synthesis?
- Methodological Answer :
- Quality Control (QC) : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
- Chiral Purity : Employ chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>99%) in asymmetric syntheses .
- Stability Studies : Store batches at 4°C under argon and assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What computational methods predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize reaction solvents .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
